molecular formula C10H16 B14322814 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene CAS No. 111324-78-8

1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene

Cat. No.: B14322814
CAS No.: 111324-78-8
M. Wt: 136.23 g/mol
InChI Key: PCCCYXHJJTXTOS-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with a butan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene. One common method is the Friedel-Crafts alkylation, where cyclopentadiene reacts with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent polymerization of cyclopentadiene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to minimize side reactions. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the cyclopentadiene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Saturated cyclopentane derivatives.

    Substitution: Halogenated cyclopentadienes.

Scientific Research Applications

1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopentadiene: The parent compound, which lacks the butan-2-yl and methyl substitutions.

    1,3-Cyclopentadiene derivatives: Compounds with various alkyl or aryl substitutions on the cyclopentadiene ring.

Uniqueness: 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butan-2-yl group introduces chirality, making it a valuable compound for studying stereochemical effects in reactions and interactions.

Properties

CAS No.

111324-78-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-butan-2-yl-5-methylcyclopenta-1,3-diene

InChI

InChI=1S/C10H16/c1-4-8(2)10-7-5-6-9(10)3/h5-9H,4H2,1-3H3

InChI Key

PCCCYXHJJTXTOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC1C

Origin of Product

United States

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